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Compound of Interest |

4,4-Dimethyl-2-(2-
Compound Name:
oxopropyl)cyclohexan-1-one

CAS No.: 163128-46-9
Cat. No.: B3323276
Forward

This technical guide provides a comprehensive overview of 2-(2-oxopropyl)cyclohexanone, a
key intermediate in synthetic organic chemistry. Intended for an audience of researchers,
scientists, and professionals in drug development and chemical synthesis, this document
delves into the compound's nomenclature, synthesis, spectroscopic signature, and its pivotal
role in the construction of complex molecular architectures. The information presented herein is
curated to provide not only procedural knowledge but also a deeper understanding of the
underlying chemical principles that govern its synthesis and reactivity.

Compound Identification and Properties
Nomenclature and Identifiers

The compound of interest is systematically named according to IUPAC nomenclature, and it is
crucial to recognize its various synonyms used across chemical literature and databases.
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Identifier Value

IUPAC Name 2-(2-oxopropyl)cyclohexan-1-one[1]
CAS Number 6126-53-0[1]

Synonyms 2-Acetonylcyclohexanone, 2-

acetylcyclohexanone

Molecular Formula CoH1402[2][3]
Molecular Weight 154.21 g/mol [2][3]
InChlKey ZBEKDHUCMTXKAO-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-oxopropyl)cyclohexanone is provided

below. These properties are essential for its handling, purification, and use in synthetic

protocols.
Property Value
Appearance Colorless to pale yellow liquid
Density 1.078 g/mL at 25 °C
Boiling Point 111-112 °C at 18 mmHg

Refractive Index

n20/D 1.509

Synthesis of 2-(2-oxopropyl)cyclohexanone

The synthesis of this 1,4-dicarbonyl compound is a critical step for its subsequent use in more

complex syntheses. The primary strategy involves the a-alkylation or acylation of

cyclohexanone. The choice of reagents and reaction conditions is paramount to avoid common

side reactions such as self-condensation and over-alkylation.

Synthesis via Enamine Intermediate
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A robust and widely employed method for the synthesis of 2-substituted cyclohexanones
involves the use of an enamine intermediate. This approach offers milder reaction conditions
compared to the use of strong bases, thereby minimizing side reactions.

The reaction proceeds in two main stages:

» Formation of the Enamine: Cyclohexanone is reacted with a secondary amine, such as
pyrrolidine or morpholine, typically with acid catalysis and azeotropic removal of water to
drive the equilibrium towards the enamine product.

o Acylation and Hydrolysis: The resulting enamine, which is nucleophilic at the a-carbon, is
then reacted with an acylating agent like acetic anhydride. The intermediate iminium salt is
subsequently hydrolyzed to yield the desired 2-acetylcyclohexanone.

This method has been reported to produce 2-acetylcyclohexanone in high yields
(approximately 73.6%).[4]

Diagram: Enamine-Mediated Synthesis of 2-(2-oxopropyl)cyclohexanone
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Step 1: Enamine Formation
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Caption: Enamine synthesis workflow.

Synthesis via Direct Enolate Alkylation

An alternative and more direct approach involves the deprotonation of cyclohexanone with a
strong, non-nucleophilic base, followed by quenching the resulting enolate with a suitable
electrophile.

A detailed one-pot method has been described, which provides a high yield of the target
compound.

Experimental Protocol: One-Pot Synthesis
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This protocol is adapted from a patented procedure and is designed for high efficiency and
purity.

e Step 1: Enolate Formation

o

In a reaction vessel, add cyclohexanone (1.0 equivalent) to anhydrous tetrahydrofuran
(THF).

o

Cool the mixture to 0-5°C using an ice-water bath.

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), dropwise.

[¢]

[¢]

Allow the reaction to stir at room temperature for approximately 1-2 hours to ensure
complete formation of the lithium enolate.

e Step 2: Acylation
o Cool the reaction mixture again in an ice-water bath.
o Add a solution of acetyl chloride in chloroform dropwise.
o Remove the ice-water bath and continue stirring at room temperature for 1-2 hours.
o Step 3: Work-up and Purification
o Quench the reaction with water and perform a liquid-liquid extraction.
o The organic layer is then concentrated under reduced pressure to remove the solvent.

o The crude product is purified by vacuum distillation, collecting the fraction at 118-136°C, to
yield 2-acetylcyclohexanone with a reported purity of over 96% and a yield exceeding
94%.

Diagram: Direct Enolate Alkylation Workflow
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Caption: Direct enolate alkylation protocol.

Spectroscopic Characterization

The structural elucidation of 2-(2-oxopropyl)cyclohexanone is confirmed through various
spectroscopic techniques. The presence of two distinct carbonyl groups and the asymmetric
nature of the molecule give rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key
resonances would include a singlet for the methyl protons (CHs) adjacent to the acetyl
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carbonyl, deshielded by the carbonyl group. The protons on the cyclohexanone ring would
appear as a series of multiplets, with the proton at the C2 position being particularly
deshielded due to its proximity to both carbonyl groups.

e 13C NMR: The carbon NMR spectrum provides clear evidence of the two carbonyl groups,
with signals appearing in the characteristic downfield region for ketones (typically >200 ppm).
PubChem lists a 3C NMR spectrum for this compound, confirming the presence of the
expected number of carbon signals.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-oxopropyl)cyclohexanone is dominated by the strong absorption
bands of the two carbonyl (C=0) groups. Saturated aliphatic ketones typically show a strong
C=0 stretching vibration around 1715 cm~1.[5] Due to the presence of two ketone
functionalities, a strong and possibly broad absorption band is expected in the region of 1700-
1725 cm~1. Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be
observed around 2850-2950 cm~1.

Mass Spectrometry (MS)

In mass spectrometry, 1,4-dicarbonyl compounds can undergo characteristic fragmentation
patterns. Upon electron ionization, the molecular ion peak (M+) would be observed at m/z =
154. A prominent fragmentation pathway for ketones is the alpha-cleavage, the breaking of the
bond adjacent to the carbonyl group. For 2-(2-oxopropyl)cyclohexanone, this could lead to the
formation of an acylium ion [CH3CO]* at m/z = 43, which is often a characteristic peak for
methyl ketones.[6] Other fragmentation pathways would involve cleavage of the cyclohexanone
ring.

Chemical Reactivity and Applications in Synthesis

2-(2-oxopropyl)cyclohexanone is a valuable building block in organic synthesis, primarily due to
its nature as a 1,4-dicarbonyl compound. This structural motif makes it an ideal precursor for
intramolecular cyclization reactions to form six-membered rings.

Intramolecular Aldol Condensation
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The most significant application of 2-(2-oxopropyl)cyclohexanone is its use as a substrate for
intramolecular aldol condensation. When treated with either a base or an acid, the molecule
can cyclize to form a bicyclic enone. This transformation is a critical part of the well-known
Robinson annulation sequence, where 2-(2-oxopropyl)cyclohexanone represents the Michael
adduct intermediate.

The intramolecular reaction can, in principle, proceed via two different enolates, leading to
different ring-fused products. However, the formation of a six-membered ring is
thermodynamically favored over more strained ring systems. The subsequent dehydration of
the aldol addition product leads to a conjugated system, which is the driving force for the
reaction.

Diagram: Intramolecular Aldol Condensation

2-(2-0xopropyl)cyclohexanone Enolate Formation Intramolecular Dehydration Octahydronaphthalene-1,6-dione
PropyLcy (Base or Acid) Aldol Addition (-H20) (Bicyclic Enone)

Click to download full resolution via product page

Caption: Key synthetic application pathway.

Precursor to Bicyclic Systems

The resulting bicyclic enone, an octahydronaphthalene-1,6-dione derivative, is a versatile
intermediate for the synthesis of more complex molecules, including steroids and terpenoids.
The ability to construct this fused ring system efficiently makes 2-(2-oxopropyl)cyclohexanone a
valuable starting material in natural product synthesis. For instance, such intermediates are
employed in the synthesis of terpenes and for projected syntheses of steroids.

Conclusion

2-(2-oxopropyl)cyclohexanone, with its well-defined synthesis and predictable reactivity, stands
as a cornerstone intermediate for synthetic chemists. Its utility, primarily as a precursor to fused
bicyclic systems via intramolecular aldol condensation, provides a reliable pathway to complex
molecular scaffolds. The synthetic and spectroscopic data compiled in this guide offer a solid
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foundation for researchers to confidently incorporate this versatile building block into their
synthetic strategies, paving the way for the development of novel pharmaceuticals and other
advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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